
5-Isopropylpyrrolidin-3-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropylpyrrolidin-3-one hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Preparation Methods
The synthesis of 5-Isopropylpyrrolidin-3-one hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of isopropylamine with succinic anhydride to form the corresponding amide, which is then cyclized to produce the pyrrolidinone ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Isopropylpyrrolidin-3-one hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
5-Isopropylpyrrolidin-3-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 5-Isopropylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
5-Isopropylpyrrolidin-3-one hydrochloride can be compared with other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar core structure but differ in their substituents and functional groups. The unique isopropyl group in 5-Isopropylpyrrolidin-3-one hydrochloride contributes to its distinct chemical and biological properties .
Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
- Pyrrolizines
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
5-propan-2-ylpyrrolidin-3-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-5(2)7-3-6(9)4-8-7;/h5,7-8H,3-4H2,1-2H3;1H |
InChI Key |
GDOXIGMFCCXEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


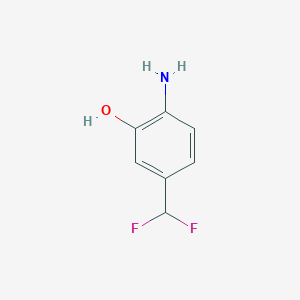

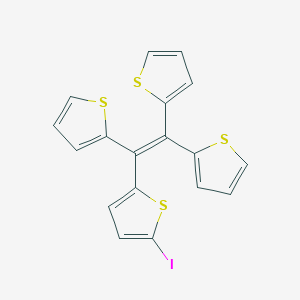
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)

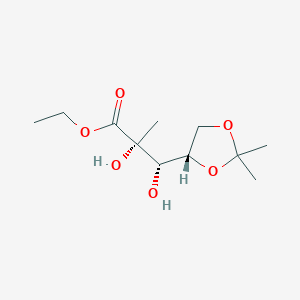
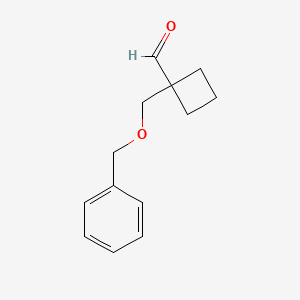
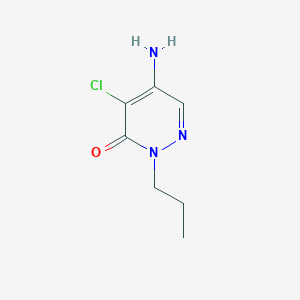
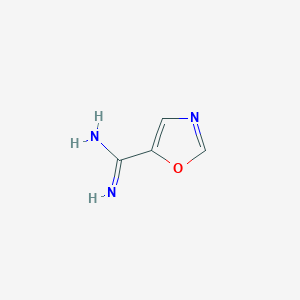
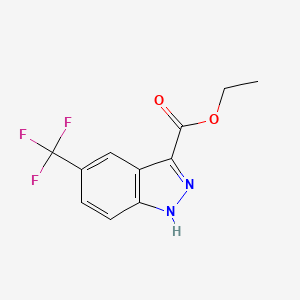
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
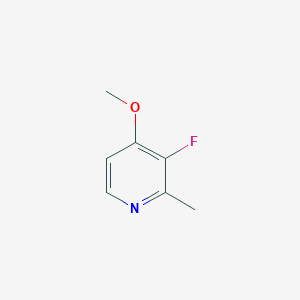
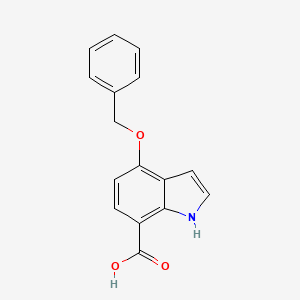
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
